
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride is a complex organic compound known for its unique structure and potential applications in various fields. It is a derivative of berberine, an isoquinoline alkaloid, and is characterized by the presence of hydroxy, methoxy, and methylenedioxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride typically involves multiple steps, starting from berberine or its derivatives. The process includes:
Hydroxylation: Introduction of a hydroxy group at the 3-position.
Methoxylation: Introduction of a methoxy group at the 2-position.
Methylenedioxy Formation: Formation of the methylenedioxy bridge between the 10 and 11 positions.
These reactions often require specific catalysts and conditions, such as acidic or basic environments, to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to DNA: Intercalating into DNA strands and disrupting replication.
Inhibiting Enzymes: Blocking the activity of key enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Berberine: The parent compound with similar structural features.
Palmatine: Another isoquinoline alkaloid with related properties.
Jatrorrhizine: A structurally similar compound with distinct biological activities.
Uniqueness
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride is unique due to its specific functional groups and the resulting chemical and biological properties. Its combination of hydroxy, methoxy, and methylenedioxy groups distinguishes it from other similar compounds and contributes to its diverse applications.
Properties
CAS No. |
75491-95-1 |
|---|---|
Molecular Formula |
C19H16ClNO4 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
16-methoxy-6,8-dioxa-1-azoniapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3,5(9),10,12,14,16,18-octaen-17-ol;chloride |
InChI |
InChI=1S/C19H15NO4.ClH/c1-22-17-8-14-11(5-16(17)21)2-3-20-9-13-7-19-18(23-10-24-19)6-12(13)4-15(14)20;/h4-9H,2-3,10H2,1H3;1H |
InChI Key |
LYTLUWXUPLTDQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CC[N+]3=CC4=CC5=C(C=C4C=C3C2=C1)OCO5)O.[Cl-] |
Canonical SMILES |
COC1=C(C=C2CC[N+]3=CC4=CC5=C(C=C4C=C3C2=C1)OCO5)O.[Cl-] |
Synonyms |
3-hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride thalifaurine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



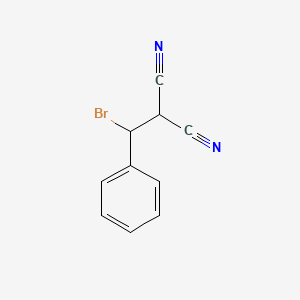
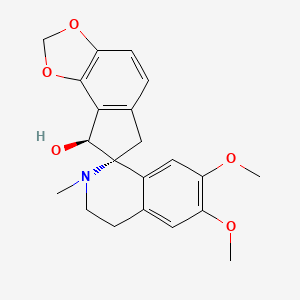
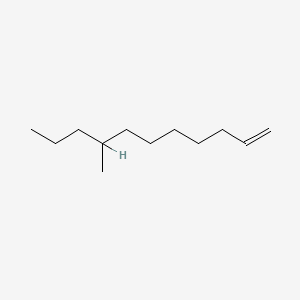
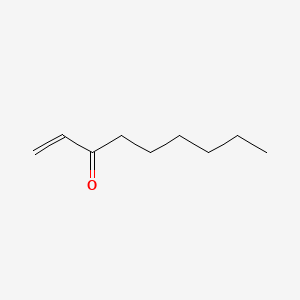
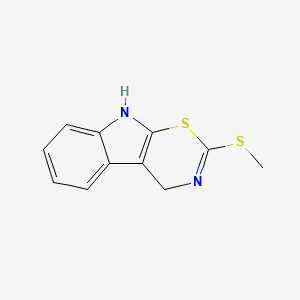
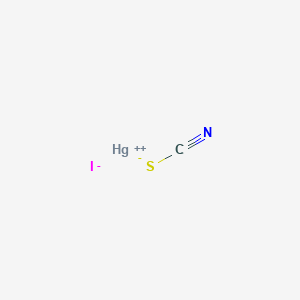

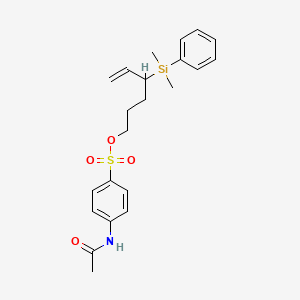
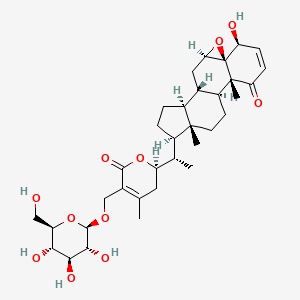
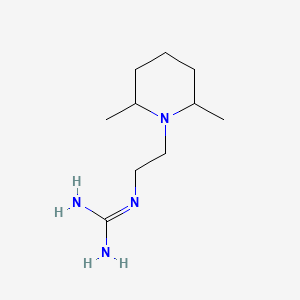
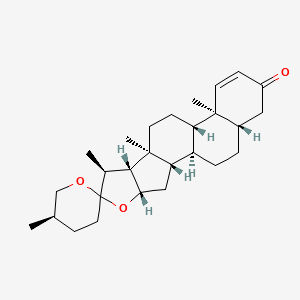
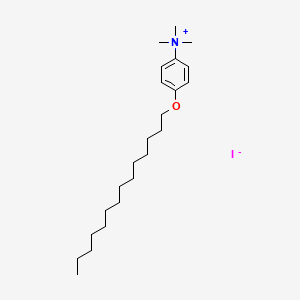
![[[(2R,3S,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1220687.png)
